Methyldioctylphosphine oxide

Description

Methyldiphenylphosphine oxide (CAS 2129-89-7) is an organophosphorus compound with the molecular formula C₁₃H₁₃OP and a molecular weight of 216.22 g/mol . It is characterized by a central phosphorus atom bonded to a methyl group, two phenyl rings, and an oxygen atom. This compound is widely used in organic synthesis, particularly as a ligand precursor in catalysis and as an intermediate in pharmaceuticals. Its stability and electronic properties make it valuable in designing chiral phosphine ligands for asymmetric catalysis .

Properties

CAS No. |

53521-34-9 |

|---|---|

Molecular Formula |

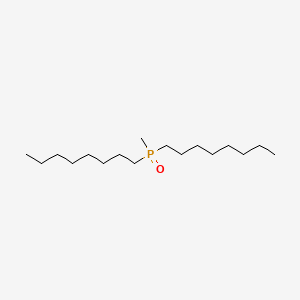

C17H37OP |

Molecular Weight |

288.4 g/mol |

IUPAC Name |

1-[methyl(octyl)phosphoryl]octane |

InChI |

InChI=1S/C17H37OP/c1-4-6-8-10-12-14-16-19(3,18)17-15-13-11-9-7-5-2/h4-17H2,1-3H3 |

InChI Key |

FJHSIHZRUMQCEZ-UHFFFAOYSA-N |

SMILES |

CCCCCCCCP(=O)(C)CCCCCCCC |

Canonical SMILES |

CCCCCCCCP(=O)(C)CCCCCCCC |

Other CAS No. |

53521-34-9 |

Origin of Product |

United States |

Chemical Reactions Analysis

Chlorination and Halogenation Reactions

Phosphine oxides undergo halogenation under controlled conditions. Methyldioctylphosphine oxide can react with halogenating agents like phosphorus trichloride (PCl₃) or thionyl chloride (SOCl₂) to form phosphoryl chlorides.

Example Reaction Pathways

Chlorination typically proceeds via nucleophilic substitution, where the phosphoryl oxygen reacts with electrophilic halogen sources .

Coordination Chemistry and Metal Complexation

Tertiary phosphine oxides act as Lewis bases, coordinating to metal ions through the phosphoryl oxygen. This compound exhibits strong affinity for rare-earth and transition metals, forming stable complexes used in solvent extraction and catalysis.

Key Findings

-

Thorium(IV) and Lanthanum(III) Complexes : TOPO forms complexes such as Th(NO₃)₄(TOPO)₂ and LaCl₃(TOPO)₃, with distinct ³¹P-NMR shifts (δ 54–68 ppm) .

-

Thermal Stability : Metal complexes of phosphine oxides decompose at high temperatures (200–700°C), releasing ligand species in single- or multi-step processes .

Oxidation and Surface-Mediated Reactions

Phosphine oxides are generally oxidation-resistant, but adsorbed species on activated carbon (AC) surfaces show enhanced air oxidation rates.

Experimental Data

-

Surface-Assisted Oxidation : Adsorbed trioctylphosphine on AC oxidizes to trioctylphosphine oxide at ambient conditions, with yields >95% .

-

Neat Oxidation : Without adsorption, oxidation of analogous phosphines (e.g., tributylphosphine) yields mixtures of oxides and side products (e.g., 84% oxide with 16% impurities) .

Synthetic Utility in Organic Chemistry

Phosphine oxides serve as precursors for synthesizing organophosphorus compounds.

Case Study :

-

Reaction with Grignard Reagents : Dioctylmagnesium reacts with PCl₃ to yield trioctylphosphine, which is subsequently oxidized to trioctylphosphine oxide .

-

Cross-Coupling Catalysis : Methyl(diphenyl)phosphine oxide acts as a ligand in Pd-catalyzed Suzuki-Miyaura reactions, improving yields and selectivity .

Thermal Decomposition and Stability

Thermogravimetric analysis (TGA) reveals decomposition patterns:

Comparison with Similar Compounds

Comparison with Similar Phosphine Oxides

Phosphine oxides share the general structure R₃P=O , where substituents (R) influence their physical, chemical, and functional properties. Below is a comparative analysis of Methyldiphenylphosphine oxide and structurally related compounds:

Dimethylphosphine Oxide (C₂H₇OP)

- CAS : 7211-39-4; Molecular Weight : 78.05 g/mol

- Boiling Point : 84.5°C at 760 mmHg

- Applications : Used in pesticide synthesis, organic reaction media, and as a catalyst. Its smaller alkyl groups enhance reactivity but reduce thermal stability compared to aryl-substituted analogs .

- Synthesis : Produced via methyl oxidation (72% yield) or oxidative phosphating methods .

- Safety : Highly toxic and flammable, requiring stringent handling protocols .

Trimethylphosphine Oxide (C₃H₉OP)

- CAS : 676-96-0; Molecular Weight : 92.08 g/mol

- Applications: Primarily a byproduct in organophosphorus reactions. Its fully methylated structure limits steric bulk, making it less versatile in catalysis compared to aryl-substituted derivatives .

Ethyl(diphenyl)phosphine Oxide (C₁₄H₁₅OP)

- Molecular Weight : 230.24 g/mol

- Applications: Used in industrial chemistry for its balanced steric and electronic properties. The ethyl group introduces moderate hydrophobicity, enhancing solubility in non-polar solvents .

Dimethylpentylphosphine Oxide (C₇H₁₇OP)

- CAS : 39763-51-4; Molecular Weight : 148.19 g/mol

- Predicted Properties: Boiling point ~260°C; density 0.88 g/cm³.

Data Table: Key Properties of Selected Phosphine Oxides

| Compound | CAS | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Key Applications |

|---|---|---|---|---|---|

| Methyldiphenylphosphine oxide | 2129-89-7 | C₁₃H₁₃OP | 216.22 | - | Ligands, asymmetric catalysis |

| Dimethylphosphine oxide | 7211-39-4 | C₂H₇OP | 78.05 | 84.5 | Pesticides, solvents |

| Trimethylphosphine oxide | 676-96-0 | C₃H₉OP | 92.08 | - | Reaction byproduct |

| Ethyl(diphenyl)phosphine oxide | - | C₁₄H₁₅OP | 230.24 | - | Industrial synthesis |

| Dimethylpentylphosphine oxide | 39763-51-4 | C₇H₁₇OP | 148.19 | 260.1 (predicted) | Solvent systems |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.